Acetic acid; tetramethylammonium ion

Descripción

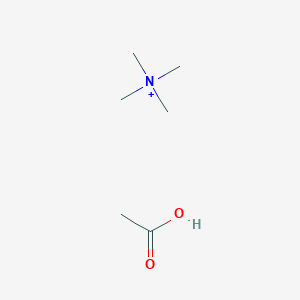

Acetic Acid (CH₃COOH) is a weak carboxylic acid widely used in chemical synthesis, buffering systems, and materials science. Its acidity (pKa ≈ 4.76) and ability to act as a proton donor/acceptors make it critical in pH-dependent reactions and sol-gel processes . For example, in TiO₂ synthesis, acetic acid serves as a peptizing agent, influencing crystallization kinetics and particle morphology .

Tetramethylammonium Ion ([N(CH₃)₄]⁺, TMA⁺) is a quaternary ammonium cation with a tetrahedral structure. Its steric bulk and charge delocalization enable unique interactions with anions and solvents. TMA⁺ is utilized in ionic liquids, catalysis, and analytical chemistry (e.g., arsenic speciation and methane hydrate studies ). Ab initio studies reveal its nonspherical charge distribution, with "patches" of positive charge on methyl groups, contrasting with neutral neopentane .

Propiedades

Fórmula molecular |

C6H16NO2+ |

|---|---|

Peso molecular |

134.20 g/mol |

Nombre IUPAC |

acetic acid;tetramethylazanium |

InChI |

InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1; |

Clave InChI |

MRYQZMHVZZSQRT-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.C[N+](C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido acético; ion tetrametilamonio típicamente implica la reacción del hidróxido de tetrametilamonio con ácido acético. La reacción se puede representar como sigue:

N(CH3)4OH+CH3COOH→N(CH3)4CH3COO+H2O

Esta reacción se lleva a cabo generalmente en un medio acuoso a temperatura ambiente. El producto resultante es una sal que se puede aislar por evaporación del solvente.

Métodos de Producción Industrial

En entornos industriales, la producción de ácido acético; ion tetrametilamonio a menudo implica reacciones a gran escala utilizando principios similares. El proceso puede incluir pasos adicionales para la purificación y concentración, como la cristalización o la destilación, para garantizar la pureza y concentración deseadas del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido acético; ion tetrametilamonio puede sufrir varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: El ion tetrametilamonio puede participar en reacciones de sustitución nucleofílica, donde actúa como grupo saliente.

Reacciones Ácido-Base: El componente ácido acético puede participar en reacciones ácido-base, donando un protón a las bases.

Esterificación: El ácido acético puede reaccionar con alcoholes para formar ésteres en presencia de un catalizador ácido.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Los reactivos comunes incluyen haluros y otros nucleófilos, típicamente en condiciones suaves.

Reacciones Ácido-Base: Se usan a menudo bases fuertes como el hidróxido de sodio o el hidróxido de potasio.

Esterificación: Se utilizan alcoholes y catalizadores ácidos como el ácido sulfúrico, típicamente en condiciones de reflujo.

Principales Productos Formados

Reacciones de Sustitución: Los productos incluyen sales de amonio sustituidas.

Reacciones Ácido-Base: Los productos incluyen agua y la sal correspondiente.

Esterificación: Los productos incluyen ésteres y agua.

Aplicaciones Científicas De Investigación

El ácido acético; ion tetrametilamonio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la preparación de compuestos de amonio cuaternario.

Biología: Se emplea en ensayos bioquímicos y como tampón en varios experimentos biológicos.

Medicina: Se investiga para posibles aplicaciones terapéuticas, incluyendo como componente en formulaciones de medicamentos.

Industria: Se utiliza en la industria de los semiconductores para procesos de grabado y limpieza, así como en la producción de productos químicos especializados.

Mecanismo De Acción

El mecanismo por el cual el ácido acético; ion tetrametilamonio ejerce sus efectos depende de la aplicación específica:

En Síntesis Orgánica: El ion tetrametilamonio actúa como nucleófilo o grupo saliente, facilitando diversas reacciones de sustitución.

En Sistemas Biológicos: El compuesto puede actuar como tampón, manteniendo la estabilidad del pH en los ensayos bioquímicos.

En Procesos Industriales: El componente ácido acético puede participar en reacciones ácido-base, mientras que el ion tetrametilamonio puede ayudar a solubilizar compuestos orgánicos.

Comparación Con Compuestos Similares

Key Findings :

- Acetic acid balances moderate acidity and steric effects, making it ideal for controlled organic synthesis .

- In sol-gel processes, acetic acid outperforms stronger acids (e.g., HCl) in stabilizing colloids without excessive protonation .

Tetramethylammonium Ion vs. Other Quaternary Ammonium Ions

Structural and Electronic Properties

Key Findings :

Key Findings :

- TMA⁺-based deep eutectic solvents (DES) show superior CO₂ capture efficiency compared to larger quaternary ammonium ions .

- In methylation reactions, TMA⁺’s compact structure facilitates nucleophilic attack on methyl groups, yielding 85–95% anisole derivatives .

Synergistic Use of Acetic Acid and Tetramethylammonium Ion

- Buffer Systems : TMAOH-acetic acid buffers maintain near-constant ionic strength across pH 4–9, critical for toxin-binding assays .

- Material Synthesis : In vanadium oxide frameworks, acetic acid adjusts pH to stabilize TMA⁺-intercalated structures (e.g., TMAV₃O₇) .

- Ion-Pair Extraction : Tetramethylammonium acetate enhances nickel preconcentration in microextraction via ion-associate phase formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.